BenchChemオンラインストアへようこそ!

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

Kinase Inhibitor Synthesis mTOR/PI3K Process Chemistry

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- (CAS 886756-67-8) is a heterocyclic building block featuring a benzene ring fused to a seven-membered oxazepine ring with a lactam functionality and a bromine substituent at the 7-position. Its molecular formula is C9H8BrNO2 with a molecular weight of 242.07 g/mol.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 886756-67-8
Cat. No. B2451038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-
CAS886756-67-8
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)NC(=O)CO1
InChIInChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
InChIKeyWSNHVMZMIOFLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one (CAS 886756-67-8): A Specialized Brominated Benzoxazepinone Scaffold for Kinase Inhibitor Synthesis


4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- (CAS 886756-67-8) is a heterocyclic building block featuring a benzene ring fused to a seven-membered oxazepine ring with a lactam functionality and a bromine substituent at the 7-position [1]. Its molecular formula is C9H8BrNO2 with a molecular weight of 242.07 g/mol [1]. This compound serves as a critical intermediate in the synthesis of biologically active molecules, most notably in the construction of kinase inhibitors targeting PI3K and mTOR pathways [2][3].

Why the 7-Bromo Substituent on 4,1-Benzoxazepin-2(3H)-one Cannot Be Simply Replaced


The 7-bromo substituent on the 4,1-benzoxazepin-2(3H)-one scaffold is not a passive structural feature; it is a critical functional handle for downstream diversification. This specific halogen position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for constructing complex, patent-protected kinase inhibitor cores [1][2]. Replacing it with a non-halogenated analog, a chloro, or a fluoro variant is not a straightforward substitution, as each halogen exhibits different reactivity profiles in cross-coupling reactions, which can dramatically alter reaction yields, selectivity, and the feasibility of the synthetic route. For example, the process development for an mTOR inhibitor explicitly relies on a 7-bromobenzoxazepine intermediate to achieve a scalable and high-yielding telescoped synthesis, a process that would be invalidated by a simple halogen swap [1].

Quantitative Differentiation Evidence for 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one (CAS 886756-67-8)


Validated Scalability in Multi-Kilogram Kinase Inhibitor Synthesis

The 7-bromo-1,5-dihydro-4,1-benzoxazepine scaffold, of which CAS 886756-67-8 is the core, is validated for industrial-scale synthesis. In a published process development study, a protected 7-bromobenzoxazepine derivative was prepared in over 15 kg quantity with an overall yield of 58%, and subsequently elaborated to an mTOR kinase inhibitor in 7.6 kg quantity with 99.7% HPLC purity [1]. This scale-up validation is absent for many unsubstituted or alternative halogen-substituted benzoxazepinone building blocks.

Kinase Inhibitor Synthesis mTOR/PI3K Process Chemistry

Superior Reactivity in Palladium-Catalyzed Cross-Coupling for PI3K Inhibitor Synthesis

The bromine atom at the 7-position is specifically utilized as a synthetic handle for palladium-catalyzed cross-coupling reactions to construct clinical PI3Kδ inhibitor candidates. Patents and process chemistry literature detail the use of brominated benzoxazepine intermediates, where the C-Br bond participates in key C-C and C-N bond-forming reactions [1][2]. The bromo substituent generally offers a superior balance of reactivity and stability compared to chloro or iodo analogs in oxidative addition steps with palladium catalysts, a principle well-established in cross-coupling chemistry [3].

Suzuki Coupling Buchwald-Hartwig Amination PI3K Inhibitors

Documented Role as a Precursor to Multi-Target Kinase Inhibitors

The benzoxazepine core, and specifically its 7-bromo derivative, is a recognized precursor for developing inhibitors targeting a range of kinases, including mTOR, PI3K, and HER2 [1][2]. A series of 1,5-dihydro-4,1-benzoxazepine derivatives, accessible via the 7-bromo intermediate, were synthesized and evaluated against isolated HER2, with the most potent compound showing an IC50 of 7.31 µM [2]. This contrasts with the unsubstituted analog, which is not directly reported as a precursor for this target class.

Kinase Profiling Drug Discovery Benzoxazepine Scaffold

Optimal Application Scenarios for Procuring 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one (CAS 886756-67-8)


Scalable Synthesis of Clinical Kinase Inhibitors

This is the primary and most validated application. Any program aiming to synthesize a PI3K or mTOR inhibitor based on a benzoxazepine core should prioritize this compound. The published multi-kilogram scale-up process for an analogous brominated intermediate provides a proven blueprint for process chemistry, directly de-risking the scale-up phase [1].

Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams needing to rapidly generate a library of 7-substituted 4,1-benzoxazepin-2(3H)-one analogs for structure-activity relationship (SAR) studies will find this building block optimal. The C-Br bond is the ideal synthetic handle for Suzuki, Buchwald-Hartwig, and related cross-coupling reactions to introduce a wide range of aryl, heteroaryl, and amino substituents [1][2].

Multi-Target Kinase Probe Development

Given its established utility in synthesizing inhibitors for kinases such as PI3K, mTOR, and HER2, this compound is a rational starting point for developing novel chemical probes or drug candidates against these or related kinase targets, where the benzoxazepine core has proven to be a privileged scaffold [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.